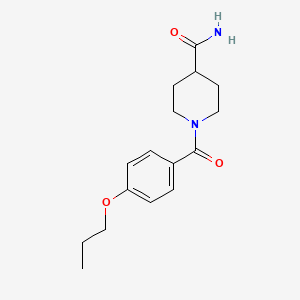
3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as Fimasartan, which is a non-peptide angiotensin II receptor antagonist used in the treatment of hypertension.
Mécanisme D'action
The mechanism of action of 3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid involves the inhibition of angiotensin II receptor type 1 (AT1). Angiotensin II is a hormone that regulates blood pressure by constricting blood vessels. AT1 is the receptor that mediates the effects of angiotensin II. Fimasartan blocks the binding of angiotensin II to AT1, thereby reducing blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its action as an angiotensin II receptor antagonist. Fimasartan reduces blood pressure by blocking the binding of angiotensin II to AT1. This results in vasodilation and decreased vascular resistance, which leads to a reduction in blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid is that it is a potent and selective angiotensin II receptor antagonist. This makes it an excellent tool for studying the role of angiotensin II in various physiological processes. However, one of the limitations of using this compound is that it is a synthetic compound, and its effects may not accurately reflect the effects of endogenous angiotensin II.
Orientations Futures
There are several future directions for research on 3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid. One of the most promising directions is the development of new derivatives of this compound with improved pharmacological properties. Another direction is the investigation of the role of angiotensin II in various physiological processes, including inflammation and oxidative stress. Finally, there is a need for further research on the potential applications of this compound in other fields such as agriculture and material science.
Méthodes De Synthèse
The synthesis of 3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid involves several steps. The first step involves the reaction of 4'-methoxy-3'-nitrobiphenyl with morpholine in the presence of a base to form 4'-methoxy-3'-morpholinobiphenyl. The second step involves the reaction of 4'-methoxy-3'-morpholinobiphenyl with p-toluenesulfonyl chloride in the presence of a base to form 4'-methoxy-3'-morpholinobiphenyl-p-toluenesulfonate. The third step involves the reaction of 4'-methoxy-3'-morpholinobiphenyl-p-toluenesulfonate with potassium fluoride and 2-chloro-3,5-difluorobenzonitrile in the presence of a base to form this compound.
Applications De Recherche Scientifique
3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid has various scientific research applications. One of the most significant applications is in the field of medicine. Fimasartan, which is a derivative of this compound, is used in the treatment of hypertension. Studies have shown that Fimasartan has a high affinity for angiotensin II receptor type 1 (AT1), which is responsible for regulating blood pressure. Fimasartan blocks the binding of angiotensin II to AT1, thereby reducing blood pressure.
Propriétés
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-5-morpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO6S/c1-25-17-3-2-12(11-16(17)19)13-8-14(18(21)22)10-15(9-13)27(23,24)20-4-6-26-7-5-20/h2-3,8-11H,4-7H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIRXRKZLSZFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)S(=O)(=O)N3CCOCC3)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

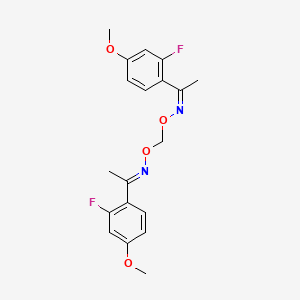
![N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5302684.png)
amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5302687.png)
![N-[1-(2-methylphenyl)propyl]methanesulfonamide](/img/structure/B5302691.png)
![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-4-azepanamine dihydrochloride](/img/structure/B5302699.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[2-(2-hydroxyethoxy)benzyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5302702.png)
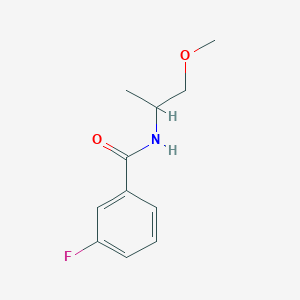
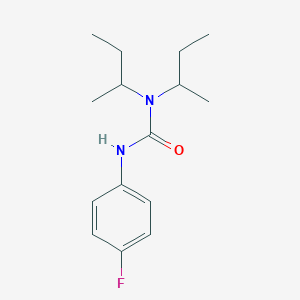
![9-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5302720.png)
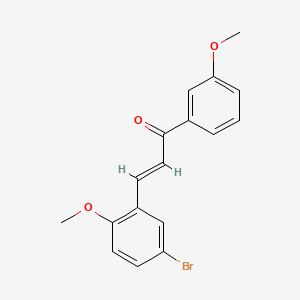
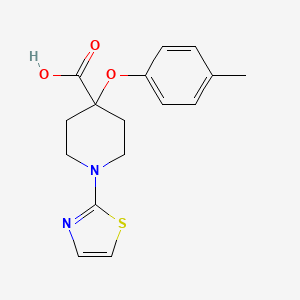
![3-bromo-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5302735.png)
![4-[(2-methylpyridin-3-yl)oxy]-1-(9H-purin-6-yl)piperidine-4-carboxylic acid](/img/structure/B5302741.png)
